molecular formula C9H13ClN2O3 B13220945 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride

Cat. No.: B13220945
M. Wt: 232.66 g/mol
InChI Key: CWPTWYDPYNNZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a heterocyclic compound that contains both pyrazole and oxolane rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, and the oxolane ring, which can enhance solubility and stability, makes this compound a valuable target for research and development.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-3-methyl derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Mechanism of Action

The mechanism of action of 3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The oxolane ring can enhance the compound’s solubility and stability, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
  • 2-(1H-Pyrazol-1-yl)ethanol hydrochloride
  • 3-(1H-Pyrazol-1-yl)butanoic acid hydrochloride

Uniqueness

3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to the presence of both pyrazole and oxolane rings. This combination enhances its biological activity and solubility compared to similar compounds that contain only one of these rings . The dual functionality of this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications .

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H

InChI Key

CWPTWYDPYNNZEZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CN2C=CC=N2)C(=O)O.Cl

Origin of Product

United States

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